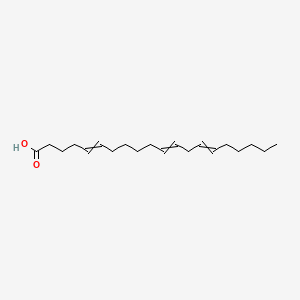

Eicosa-5,11,14-trienoic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

icosa-5,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22) |

InChI Key |

PRHHYVQTPBEDFE-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O |

Synonyms |

5,11,14-eicosatrienoic acid 5c,11c,14c-eicosatrienoic acid eicosa-5,11,14-trienoic acid eicosa-5,11,14-trienoic acid, (Z,Z,Z)-isomer icosa-5,11,14-trienoic acid sciadonic acid |

Origin of Product |

United States |

Biosynthesis and Precursor Metabolic Pathways of Eicosa 5,11,14 Trienoic Acid

De Novo Biosynthesis Mechanisms in Experimental Models

While vertebrates cannot synthesize essential fatty acids like linoleic acid de novo, they can produce certain omega-9 polyunsaturated fatty acids from simpler precursors wikipedia.orgnih.gov. The de novo synthesis of a related isomer, Mead acid (5,8,11-eicosatrienoic acid), from oleic acid serves as a key experimental model for understanding this process wikipedia.orgnih.gov. This synthesis becomes prominent under conditions of essential fatty acid deficiency (EFAD) wikipedia.orgnih.gov.

The fundamental building block for fatty acid synthesis is acetyl-CoA, which can be derived from sources such as acetate (B1210297) and sugars nih.govnih.gov. In laboratory settings, isotope-labeled acetate is often used as a tracer to investigate the synthesis of fatty acids nih.gov. Exogenous acetate can diffuse freely across cellular membranes into the plastid (in plants) or cytoplasm (in animals), where it is rapidly converted to acetyl-CoA and incorporated into growing fatty acid chains nih.gov. This process provides the carbon backbone that is subsequently elongated and desaturated to form various fatty acids, including the C20 backbone of eicosatrienoic acids.

Elongation and Desaturation Pathways from Precursor Fatty Acids

The formation of Eicosa-5,11,14-trienoic acid from shorter-chain fatty acid precursors is a multi-step process catalyzed by a series of elongase and desaturase enzymes located primarily in the endoplasmic reticulum ijs.sisemanticscholar.org. These enzymatic pathways are not unique to omega-9 fatty acids but are shared with the metabolic pathways of omega-3 and omega-6 fatty acids, leading to competition for the same enzymes tuscany-diet.netresearchgate.net. The process involves the sequential addition of two-carbon units (elongation) and the introduction of double bonds (desaturation) at specific positions in the acyl chain ijs.siyoutube.com.

The introduction of a double bond at the 5th carbon position is a critical step in the biosynthesis of this compound. This reaction is catalyzed by the enzyme Δ5-desaturase (delta-5-desaturase) nih.govresearchgate.net. Δ5-desaturase is a key enzyme in the synthesis of several long-chain PUFAs, including arachidonic acid nih.govnih.gov. In the context of this compound synthesis, Δ5-desaturase acts on a C20 precursor that already contains double bonds at the 11 and 14 positions, namely Eicosa-11,14-dienoic acid, to insert the final double bond at the Δ5 position nih.gov. The activity of Δ5-desaturase can be a rate-limiting step in PUFA synthesis and is subject to regulation nih.gov.

The biosynthesis of polyunsaturated fatty acids is regulated by a family of fatty acid desaturase (FADS) enzymes. The key enzymes, Δ5-desaturase and Δ6-desaturase, are encoded by the FADS1 and FADS2 genes, respectively, which are located in a gene cluster on human chromosome 11 researchgate.netnih.govnih.gov.

FADS2 (Δ6-desaturase) is often the initial and rate-limiting enzyme in the conversion of essential fatty acids like linoleic acid and α-linolenic acid nih.govresearchgate.netnih.gov. However, these enzymes also act on oleic acid (an omega-9 fatty acid) to initiate the pathway toward Mead acid, a process that is significantly upregulated during essential fatty acid deficiency nih.govtuscany-diet.net. This is due to competitive inhibition; FADS2 has a much higher affinity for the omega-3 and omega-6 substrates (α-linolenic acid and linoleic acid) than for the omega-9 substrate (oleic acid) nih.govtuscany-diet.net. When essential fatty acids are scarce, FADS2 is more available to act on oleic acid tuscany-diet.net. FADS1 (Δ5-desaturase) typically acts later in the pathway to introduce a double bond at the C-5 position nih.govnih.gov. The coordinated action and substrate competition between FADS1 and FADS2 are thus crucial in determining the profile of PUFAs synthesized by a cell.

Table 1: Key Desaturase Enzymes in Eicosatrienoic Acid Biosynthesis

| Enzyme Name | Gene | Function | Substrates (Examples) |

| Δ5-Desaturase | FADS1 | Introduces a double bond at the 5th carbon position. | Eicosa-11,14-dienoic acid, Dihomo-γ-linolenic acid |

| Δ6-Desaturase | FADS2 | Introduces a double bond at the 6th carbon position; rate-limiting step. | Linoleic acid, α-Linolenic acid, Oleic acid |

The direct precursor to this compound is Eicosa-11,14-dienoic acid nih.govatamanchemicals.com. The conversion involves the introduction of a cis double bond at the Δ5 position. Research using rat liver microsomes has demonstrated that this desaturation step is effectively catalyzed by the Δ5-desaturase enzyme system nih.gov. This reaction completes the synthesis of the trienoic acid from its dienoic precursor. Eicosa-11,14-dienoic acid itself is a naturally occurring n-6 polyunsaturated fatty acid found in animal tissues atamanchemicals.com. In vivo studies have confirmed the metabolic conversion of Eicosa-11,14-dienoic acid to this compound in rats nih.gov.

Metabolic flux studies using radiolabeled precursors are essential for elucidating the pathways and rates of fatty acid synthesis. nih.gov

¹⁴C-Acetate : Using ¹⁴C-labeled acetate allows researchers to track the de novo synthesis of fatty acids nih.govphysiology.orgnih.gov. The ¹⁴C label is incorporated into acetyl-CoA, and its appearance in various fatty acid pools over time reveals the rate of synthesis and subsequent modifications, such as elongation and desaturation nih.govresearchgate.net. For example, if malonyl-CoA is synthesized from unlabeled acetyl-CoA and ¹⁴CO₂, the resulting fatty acid will not be radioactive because the carbon from CO₂ is removed during the condensation step quizlet.com. This highlights the importance of labeling the acetyl group itself.

¹⁴C-Linoleic Acid : To study the conversion of existing fatty acids, ¹⁴C-labeled linoleic acid is used. By administering ¹⁴C-linoleic acid to cell cultures or experimental models, scientists can trace its conversion into longer and more unsaturated products like arachidonic acid nih.gov. In studies on Hep G2 cells under essential fatty acid deficient conditions, the conversion of ¹⁴C-linoleic acid to arachidonic acid was significantly increased compared to control cells, demonstrating the upregulation of the desaturase and elongase pathways nih.gov. These tracer studies provide quantitative data on the efficiency of enzymatic steps and the distribution of newly synthesized fatty acids into different lipid classes like phospholipids (B1166683) and neutral fats nih.gov.

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels, primarily through the control of the FADS and elongase enzymes nih.govnih.gov.

Genetic Regulation : The expression of the FADS1 and FADS2 genes is a key control point nih.gov. Genetic variations, such as single-nucleotide polymorphisms (SNPs) within the FADS gene cluster, have been shown to significantly impact desaturase activity and, consequently, the levels of circulating PUFAs researchgate.netnih.gov. These genetic differences can lead to variations in the efficiency of converting precursor fatty acids into long-chain PUFAs among individuals. Transcription factors such as WRI1 and LEC1 can also regulate the expression of genes involved in the broader pathways of fatty acid and lipid synthesis mdpi.com.

Enzymatic Regulation : The activity of the desaturase enzymes is regulated by several factors.

Substrate Availability and Competition : As previously mentioned, Δ5- and Δ6-desaturases act on substrates from the omega-3, omega-6, and omega-9 families tuscany-diet.net. The abundance of dietary essential fatty acids (linoleic and α-linolenic acid) leads to their preferential use, thereby suppressing the synthesis of omega-9 PUFAs nih.gov.

Feedback Inhibition : The products of desaturase reactions can inhibit the enzymes themselves. For instance, arachidonic acid has been shown to cause product inhibition of Δ5-desaturase, a mechanism that helps maintain homeostasis of PUFA levels nih.govnih.gov.

Upregulation : Under specific conditions, such as essential fatty acid deficiency, the expression and activity of both Δ5- and Δ6-desaturases are upregulated to compensate for the lack of dietary PUFAs by increasing the synthesis of endogenous fatty acids like Mead acid nih.govnih.gov. This indicates a responsive regulatory system that adapts to metabolic needs.

Comparative Biosynthetic Routes Across Different Biological Systems (e.g., Mammalian vs. Insect Models)

The biosynthesis of eicosatrienoic acids, including this compound, exhibits notable differences between mammalian and insect models, reflecting distinct physiological requirements and metabolic capabilities. While mammals are known to produce a specific isomer, 5,8,11-eicosatrienoic acid (Mead acid), particularly under conditions of essential fatty acid deficiency, certain insects have demonstrated the ability for de novo synthesis of the 5,11,14-eicosatrienoic acid isomer.

In mammalian systems, the synthesis of Mead acid (20:3, n-9) from oleic acid is a well-documented process that becomes significant during a deficiency of essential fatty acids like linoleic acid and alpha-linolenic acid. nih.govwikipedia.org The enzymes responsible for the metabolism of these essential fatty acids, which are typically inhibited by the presence of omega-6 and omega-3 fatty acids, become available to process oleic acid when essential fatty acids are scarce. tuscany-diet.net This process involves a series of desaturation and elongation steps. Research has identified two potential pathways for Mead acid synthesis in mammals, both originating from oleic acid (18:1n-9). nih.gov These pathways involve the enzymes fatty acid desaturase 1 (Fads1), fatty acid desaturase 2 (Fads2), and elongase 5 (Elovl5). nih.govresearchgate.net

The two proposed mammalian biosynthetic pathways for Mead acid are:

Pathway 1: Oleic acid (18:1n-9) is first desaturated by Fads2 to produce 18:2n-9. This is then elongated by Elovl5 to form 20:2n-9, which is subsequently desaturated by Fads1 to yield Mead acid (20:3n-9). nih.gov

Pathway 2: Oleic acid (18:1n-9) is initially elongated by Elovl5 to 20:1n-9. This intermediate is then desaturated by Fads2 to 20:2n-9, followed by a final desaturation step by Fads1 to produce Mead acid (20:3n-9). nih.gov

In contrast, research in insect models has revealed the capacity for de novo biosynthesis of this compound. A study conducted on the adult male field cricket, Teleogryllus commodus, demonstrated the synthesis of this specific isomer. nih.gov The crickets were shown to produce 5,11,14-eicosatrienoic acid, along with arachidonic acid and eicosadienoic acid, through de novo pathways. nih.gov This indicates that unlike in mammals where the synthesis of a similar C20 trienoic acid is primarily a response to dietary deficiency, some insects can synthesize this fatty acid as part of their standard metabolic processes. nih.gov Lipid metabolism is crucial for insects, supporting functions such as cellular structure, signaling, and energy storage for demanding activities like flight and reproduction. nih.gov

The following table provides a comparative overview of the key aspects of eicosatrienoic acid biosynthesis in mammalian and insect models based on available research.

| Feature | Mammalian System (Mead Acid) | Insect Model (Teleogryllus commodus) |

| Primary Isomer | 5,8,11-Eicosatrienoic acid (Mead acid) | 5,11,14-Eicosatrienoic acid |

| Biosynthetic Trigger | Essential fatty acid deficiency nih.govwikipedia.org | De novo synthesis nih.gov |

| Precursor | Oleic acid (18:1n-9) nih.govtuscany-diet.net | Not explicitly detailed, but de novo synthesis implies production from simpler precursors. nih.gov |

| Key Enzymes | Fads1, Fads2, Elovl5 nih.govresearchgate.net | Not explicitly detailed in the provided context. |

| Physiological Context | Compensatory mechanism during dietary deficiency tuscany-diet.net | Part of normal physiological processes. nih.gov |

Table 1. Comparative Biosynthesis of Eicosatrienoic Acids. This interactive table summarizes the differences in the biosynthetic routes of eicosatrienoic acids between mammalian and insect models.

Metabolism and Enzymatic Derivatization of Eicosa 5,11,14 Trienoic Acid

Formation of Oxygenated Metabolites and Eicosanoid Precursors

Eicosanoids are a class of signaling molecules produced from the oxidation of 20-carbon fatty acids. wikipedia.org Eicosa-5,11,14-trienoic acid serves as a substrate for several oxygenating enzymes, leading to the formation of various metabolites. Its biosynthesis in mammalian tissues, such as the testes, occurs via the Δ5-desaturation of its precursor, eicosa-11,14-dienoic acid. nih.govnih.gov Studies using radiolabeled [1-14C]eicosa-11,14-dienoic acid in rat and human testicular tissue have demonstrated its conversion into this compound. nih.govnih.govresearchgate.net Once formed, it can be further metabolized through pathways that typically act on other PUFAs like arachidonic acid, making it a precursor to a distinct set of eicosanoid-like molecules. nih.gov Additionally, research has shown that sciadonic acid can be metabolized in animal cells through peroxisomal β-oxidation and microsomal elongation into essential fatty acids like linoleic acid. nih.gov

Epoxidation Reactions and Epoxyeicosatrienoic Acid (EET) Analogs

One of the primary routes for the metabolism of PUFAs is through the cytochrome P450 (CYP) epoxygenase pathway, which forms epoxides. wikipedia.orgresearchgate.net These enzymes convert a double bond into an epoxide ring, generating Epoxyeicosatrienoic Acids (EETs) from arachidonic acid. hmdb.ca While research on the direct epoxidation of this compound is less extensive than for arachidonic acid, the enzymatic machinery responsible for EET formation is known to act on various PUFA substrates. wikipedia.orgresearchgate.net The CYP epoxygenases, including isoforms from the CYP2C and CYP2J families, catalyze the formation of regioisomeric epoxides. hmdb.ca For this compound, this would result in the formation of epoxide analogs at the 5,6-, 11,12-, and 14,15-positions, creating a unique profile of epoxy fatty acids.

The epoxidation of PUFAs by enzymes is often highly selective, producing specific isomers. Fungal peroxygenases, for example, have been shown to perform regioselective and stereoselective epoxidation on a variety of n-3 and n-6 fatty acids. mdpi.com While specific studies on the stereoselectivity of this compound epoxidation are limited, the principles are well-established from research on other eicosanoids. For instance, cytochrome P450 enzymes exhibit both regio- and stereoselectivity when metabolizing arachidonic acid. nih.gov This selectivity is crucial as different epoxide isomers can have distinct biological activities and potencies. ahajournals.org The development of synthetic EET analogs, such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), has been a valuable tool in studying the specific actions of these metabolites and their receptors. ahajournals.org

The biological activity of epoxy fatty acids is terminated primarily through their hydrolysis into corresponding diols, a reaction catalyzed by soluble epoxide hydrolase (sEH). physiology.orgresearchgate.net These resulting dihydroxyeicosatrienoic acids (DHETs) are generally less biologically active than their parent epoxides. hmdb.cafoodb.ca The sEH enzyme is found in numerous mammalian tissues and plays a critical role in regulating the levels and signaling of EETs. physiology.orgresearchgate.net Research has demonstrated that sEH metabolizes various EET regioisomers, with 14,15-EET being a preferred substrate over 11,12-EET and 8,9-EET, while 5,6-EET is a poor substrate. physiology.org This enzyme is also responsible for the hydrolysis of hepoxilins, converting them to their corresponding trioxilins. uzh.chwikipedia.org Therefore, epoxides derived from this compound are expected to be substrates for sEH, and inhibition of this enzyme would likely prolong their biological actions.

Hydroxy Fatty Acid Formation (e.g., Hepoxilins, HETE)

In addition to epoxidation, this compound can be metabolized into various hydroxy fatty acids. This includes the formation of hydroxyeicosatrienoic acids (HETEs) and related compounds like hepoxilins through lipoxygenase (LOX) pathways.

Hepoxilins are epoxyalcohol metabolites of PUFAs. wikipedia.org Hepoxilins A3 and B3 are typically formed from the 12-lipoxygenase (12-LOX) pathway acting on arachidonic acid, which generates 12(S)-hydroperoxyeicosatetraenoic acid (12-HPETE) as an intermediate that is then rearranged. pnas.orgscbt.comebi.ac.uk While direct synthesis from this compound is not as well-documented, the structural similarity suggests it could be a substrate for analogous reactions. The resulting hepoxilins are further metabolized by epoxide hydrolases to form trioxilins. uzh.chnih.gov

More directly, eicosa-5(Z),8(Z),14(Z)-trienoic acid, an isomer of sciadonic acid, has been described as a good substrate for 5-lipoxygenase, which oxidizes it mainly to 5-hydroperoxyeicosa-6,8,14-trienoic acid. core.ac.uk This indicates that PUFAs with similar bond structures can enter the LOX pathways to produce hydroxy and hydroperoxy derivatives.

Involvement in Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways for Research

This compound interacts with the primary enzymatic pathways of eicosanoid synthesis, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net Its structural similarity to arachidonic acid allows it to act as a substrate or competitive inhibitor for these enzymes.

Research indicates that this compound can inhibit both COX and LOX enzymes, thereby modulating the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes from arachidonic acid. atamanchemicals.com Other studies on related trienoic acids, such as eicosa-5,8,14-triynoic acid (a synthetic analog with triple bonds), show competitive inhibition of COX and LOX enzymes by blocking the active site from arachidonic acid. Furthermore, eicosa-5(Z),8(Z),14(Z)-trienoic acid is a known substrate for 5-lipoxygenase, demonstrating that trienoic acids can be processed by these enzymes. core.ac.uk The metabolism of these fatty acids by COX and LOX is a key area of research for understanding inflammation and developing novel therapeutics. researchgate.netcir-safety.org

| Pathway | Enzyme | Interaction with this compound | Outcome in Research Contexts |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1 / COX-2 | Acts as a substrate and/or competitive inhibitor. | Modulates prostaglandin (B15479496) synthesis; potential to reduce inflammation by competing with arachidonic acid. atamanchemicals.com |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX | Acts as a substrate and/or competitive inhibitor. core.ac.uk | Formation of hydroperoxy/hydroxy fatty acids; modulates leukotriene and hepoxilin synthesis. core.ac.ukatamanchemicals.com |

Enzymatic Transformations and Associated Cofactors in Microsomal Systems

Many of the key enzymatic transformations of fatty acids occur in microsomal systems, which are vesicles formed from the endoplasmic reticulum. thermofisher.com The biosynthesis of this compound itself has been demonstrated in microsomal preparations from rat and human testes, which catalyze the desaturation of eicosa-11,14-dienoic acid. nih.govnih.govresearchgate.net

The subsequent metabolism via cytochrome P450 epoxygenases is also a microsomal process. thermofisher.com These enzymatic reactions are dependent on specific cofactors. CYP-mediated reactions require electron transfer from the cofactor NADPH, a process facilitated by the partner protein NADPH-cytochrome P450 reductase, which is also located in the microsomes. bioivt.comfrontiersin.org Similarly, fatty acid desaturation and elongation reactions that occur in microsomes rely on cofactors like NADPH. nih.gov

| Enzymatic Reaction | Enzyme Family | Cellular Location | Required Cofactors | Reference |

|---|---|---|---|---|

| Δ5-Desaturation | Fatty Acid Desaturase (FADS) | Microsomes (Endoplasmic Reticulum) | NADPH, O₂ | nih.gov |

| Epoxidation | Cytochrome P450 (CYP) Epoxygenase | Microsomes (Endoplasmic Reticulum) | NADPH, O₂ | frontiersin.orgacs.org |

| Epoxide Hydrolysis | Soluble Epoxide Hydrolase (sEH) | Cytosol and Microsomes | H₂O | physiology.orgthermofisher.com |

| Hydroxylation/Peroxidation | Lipoxygenase (LOX) | Cytosol | O₂ | researchgate.net |

Incorporation into Complex Lipid Classes in Research Models

This compound, an analogue of arachidonic acid, demonstrates significant incorporation into various complex lipid classes across different biological systems. Research has shown that this fatty acid can be integrated into tissue and cellular lipids, where it can modify the composition of membranes and lipid pools. Its presence is particularly noted in phospholipids (B1166683), triglycerides, and cholesterol esters. nih.gov The extent and specificity of this incorporation have been investigated in several in vivo and in vitro research models.

In animal models, dietary supplementation with this compound leads to its distribution and accumulation in multiple tissues. For instance, in rats, a dose-dependent increase of this fatty acid was observed in the plasma, liver, spleen, and peritoneal exudate cells. nih.gov Within the plasma, it was found esterified into phospholipids, triglycerides, and cholesterol esters. In the liver, spleen, and peritoneal cells, it was primarily detected as an acyl moiety of phospholipids. nih.gov

Cell culture models have provided more detailed insights into the specific phospholipid classes that incorporate this compound. Studies using peritoneal exudate cells have identified its presence in phosphatidylcholine (PtdCho), phosphatidylethanolamine (B1630911) (PtdEtn), and phosphatidylinositol (PtdIns). nih.gov

A notable characteristic of this compound metabolism is its preferential incorporation into phosphatidylinositol. Research using HepG2 human liver cells and a non-methylene-interrupted isomer, sciadonic acid (20:3 Δ-5,11,14), revealed a significantly higher proportion of this fatty acid in phosphatidylinositol (27.4%) compared to phosphatidylethanolamine (23.2%), phosphatidylcholine (17.3%), and phosphatidylserine (B164497) (20.1%). nih.gov This pattern of accumulation in PtdIns is similar to that of arachidonic acid. nih.gov The kinetics of its incorporation into PtdEtn, PtdSer, and PtdIns were also found to be similar to those of arachidonic acid. nih.gov This extensive incorporation into PtdIns can lead to a reduction in the level of pre-existing arachidonic acid-containing molecular species. nih.govnih.gov Similarly, a study in mice fed dietary this compound showed that it significantly replaced arachidonic acid in the phosphatidylinositol pool of liver lipids, but not in phosphatidylcholine or phosphatidylethanolamine pools. capes.gov.br

In specialized cell types like RAW 264.7 macrophages, which can become deficient in essential polyunsaturated fatty acids in culture, an enrichment of Mead acid (an isomer of this compound) in membrane phospholipids is observed. csic.es Furthermore, research on MCF7 breast cancer cells, which lack certain desaturation enzymes, has shown they are capable of biosynthesizing 5,11,14-eicosatrienoic acid and incorporating it into cellular lipids. nih.gov

Table 1: Research Findings on the Incorporation of this compound into Complex Lipids

| Research Model | Lipid Class(es) Investigated | Key Findings |

| Rats (in vivo) | Plasma lipids (phospholipids, triglycerides, cholesterol esters), Tissue phospholipids (liver, spleen, peritoneal exudate cells) | Dose-dependent incorporation into plasma lipid fractions and tissue phospholipids. nih.gov |

| Mice (in vivo) | Liver Phospholipids (Phosphatidylinositol, Phosphatidylcholine, Phosphatidylethanolamine) | Significant replacement of arachidonic acid by this compound specifically in the phosphatidylinositol pool. capes.gov.br |

| HepG2 Cells (in vitro) | Phospholipids (Phosphatidylinositol, Phosphatidylethanolamine, Phosphatidylcholine, Phosphatidylserine) | Preferential and extensive incorporation into phosphatidylinositol, similar to arachidonic acid, altering the molecular species composition. nih.gov |

| Peritoneal Exudate Cells (Rat, in vivo) | Phospholipids (Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylinositol) | Detected as an acyl moiety in major phospholipid classes. nih.gov |

| RAW 264.7 Macrophages (in vitro) | Membrane Phospholipids | Enrichment with Mead acid (an isomer) in membrane phospholipids under essential fatty acid deficient conditions. csic.es |

| MCF7 Breast Cancer Cells (in vitro) | Cellular Lipids | Capable of synthesizing and incorporating 5,11,14-eicosatrienoic acid into lipids. nih.gov |

Investigation of Biological Roles and Molecular Mechanisms of Eicosa 5,11,14 Trienoic Acid

Modulation of Intracellular Signaling Pathways in Experimental Systems

Eicosa-5,11,14-trienoic acid has demonstrated the ability to influence key intracellular signaling pathways that are central to the inflammatory response. Its incorporation into cellular membranes can alter the landscape of lipid signaling and subsequently affect downstream protein activation.

In experimental models, this compound has been shown to suppress pro-inflammatory mediators, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. thegoodscentscompany.com The incorporation of sciadonic acid into the phospholipids (B1166683) of murine macrophages leads to a reduction in the production of these pro-inflammatory mediators. thegoodscentscompany.comd-nb.info Studies in murine microglial BV-2 cells also indicate that the anti-inflammatory effects of sciadonic acid are partly due to the inactivation of MAPK signaling. nih.gov This modulation of NF-κB and MAPK pathways is a critical mechanism by which this compound exerts its anti-inflammatory effects. d-nb.info

This compound and its metabolites can interact with various cellular receptors and enzymes, thereby influencing cellular responses. For instance, it can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of eicosanoids, a class of signaling molecules involved in inflammation. By inhibiting these enzymes, this compound can reduce the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, some epoxidized derivatives of other trienoic acids have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which can, in turn, inhibit NF-κB activation. nih.govd-nb.info While direct interaction of this compound with all these receptors is still under investigation, its structural similarity to other PUFAs suggests potential for broad interactions.

Impact on Lipid Bilayer Architecture and Membrane Function in Cellular Models

The incorporation of this compound into the phospholipid bilayer of cellular membranes can alter the physical properties of the membrane. This can have functional consequences for cell-to-cell signaling and the activity of membrane-bound proteins. nih.gov The presence of this unusual fatty acid within the membrane may interfere with the normal signaling derived from arachidonic acid. nih.gov Lipidomic profiling can be used to quantify the distribution of PUFAs like sciadonic acid in specific membrane microdomains such as lipid rafts.

Role as a Precursor for Specialized Pro-Resolving Lipid Mediators (SPMs) in Mechanistic Studies

Polyunsaturated fatty acids are precursors to specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively resolve inflammation. physiology.orgnih.govmdpi.com While arachidonic acid is a well-known precursor to pro-inflammatory eicosanoids, it can also be converted to anti-inflammatory lipoxins. mdpi.com Other PUFAs, like EPA and DHA, are precursors to resolvins, protectins, and maresins. nih.gov this compound is also considered a precursor for the synthesis of SPMs, contributing to its anti-inflammatory profile. The enzymatic conversion of PUFAs to SPMs is a critical step in the body's ability to "turn off" the inflammatory response. nih.gov

Comparative Functional Analysis with Other Polyunsaturated Fatty Acids in Cellular Processes

The biological effects of this compound are often understood by comparing them to other PUFAs, particularly arachidonic acid (AA). While AA is a primary substrate for the COX and LOX pathways that produce pro-inflammatory eicosanoids, this compound can inhibit these pathways. In contrast to AA, which promotes inflammation, sciadonic acid's incorporation into phospholipids disrupts AA metabolism, leading to reduced levels of pro-inflammatory mediators.

For example, dihomo-γ-linolenic acid (DGLA), another 20-carbon trienoic acid, differs from arachidonic acid only by the absence of a double bond at the 5th position and is known to compete with AA for COX and lipoxygenase, leading to the production of anti-inflammatory products. np-mrd.org Similarly, eicosadienoic acid is considered less pro-inflammatory than linoleic acid but not as anti-inflammatory as sciadonic acid. nih.gov In studies with rabbit proximal tubular epithelial cells, arachidonic acid and linoleic acid were shown to activate JNK, while eicosa-(11Z,14Z,17Z)-trienoic acid had no significant effect. pnas.org

Table 1: Comparative Effects of Polyunsaturated Fatty Acids on Inflammatory Pathways

| Fatty Acid | Effect on COX/LOX | Effect on NF-κB/MAPK | Primary Inflammatory Role |

|---|---|---|---|

| This compound (Sciadonic Acid) | Inhibitory | Inhibitory thegoodscentscompany.com | Anti-inflammatory nih.gov |

| Arachidonic Acid (AA) | Substrate | Activation (downstream) pnas.org | Pro-inflammatory |

| Dihomo-γ-linolenic acid (DGLA) | Competitive Inhibitor np-mrd.org | Modulatory | Generally Anti-inflammatory np-mrd.org |

| Linoleic Acid (LA) | Precursor to AA nih.gov | Activates JNK pnas.org | Can be Pro-inflammatory nih.gov |

| Eicosa-(11Z,14Z,17Z)-trienoic acid | No significant effect on JNK pnas.org | No significant effect on JNK pnas.org | Less defined |

Mechanistic Studies on Platelet Aggregation and Related Cellular Responses

This compound has been shown to inhibit platelet aggregation. This effect is attributed to its ability to inhibit the COX and LOX pathways, which are responsible for producing thromboxanes and other molecules that promote aggregation. In contrast, dihomo-γ-linolenic acid (DGLA) can be converted to prostaglandin (B15479496) E1 (PGE1), which is an inhibitor of platelet aggregation. np-mrd.org The metabolism of arachidonic acid in platelets leads to the formation of compounds that can induce aggregation, a process that can be inhibited by compounds that block the fatty acid cyclo-oxygenase. researchgate.netpnas.org

Analytical Methodologies for Eicosa 5,11,14 Trienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring Eicosa-5,11,14-trienoic acid. The choice of technique depends on the research question, the required sensitivity, and the sample complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted tool for the quantitative analysis of complex fatty acid mixtures, including this compound. jianhaidulab.com For GC-MS analysis, fatty acids are typically derivatized to increase their volatility. jfda-online.comavantiresearch.com A common method involves converting them into fatty acid methyl esters (FAMEs). jianhaidulab.comjfda-online.com Another sensitive approach is derivatization with pentafluorobenzyl (PFB) bromide, forming PFB esters, which can then be analyzed by GC using negative chemical ionization mass spectrometry. jianhaidulab.comnih.govlipidmaps.org This derivatization is often performed after extracting the fatty acids from the biological sample using methods like a bi-phasic solution of acidified methanol (B129727) and isooctane. nih.gov

The chromatographic step provides separation of various fatty acids based on their chain length and degree of unsaturation. jianhaidulab.comnih.gov Capillary gas chromatography can achieve baseline separation between saturated and unsaturated fatty acids and even between many positional isomers. jianhaidulab.comnih.gov The mass spectrometer then detects the derivatized fatty acids, providing structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for both the identification and accurate quantification of this compound within a broader fatty acid profile. avantiresearch.commdpi.com The use of stable isotope-labeled internal standards, such as deuterated fatty acids, is crucial for high quantitation accuracy, compensating for losses during sample preparation and analysis. nih.govlipidmaps.org

Key Parameters in GC-MS Analysis of Fatty Acids:

| Parameter | Description | Common Application |

| Derivatization | Chemical modification to increase volatility. | Methylation (FAMEs), Pentafluorobenzyl (PFB) esterification. |

| Column | Capillary columns with various stationary phases. | Provides separation based on boiling point and polarity. |

| Ionization | Method to generate ions from the analyte. | Electron Ionization (EI), Negative Chemical Ionization (NCI). |

| Detection | Mass analysis of fragment ions. | Quadrupole or Time-of-Flight (TOF) mass analyzers. |

| Quantification | Measurement against standards. | Use of deuterated internal standards for accuracy. |

High-Performance Liquid Chromatography (HPLC) has become a primary technique for profiling eicosanoids, including trienoic acids, due to its high sensitivity and specificity, especially when coupled with mass spectrometry (MS). researchgate.net Reverse-phase HPLC is commonly employed for the separation of these compounds. researchgate.net The mobile phase often consists of a gradient of aqueous and organic solvents, such as water and methanol or acetonitrile, with a small percentage of an acid like acetic or formic acid to improve chromatographic peak shape. researchgate.netlipidmaps.org

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for both identification and quantification. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization source used for this purpose, typically in the negative ion mode for fatty acids. lipidmaps.orgnih.gov This setup allows for Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantitative technique where a specific precursor ion of the target molecule is selected and fragmented, and a specific product ion is monitored. lipidmaps.orgnih.gov This method can achieve detection limits in the low picogram range. researchgate.netnih.gov

While MS detection is highly specific, UV/Vis detectors can also be used with HPLC, particularly for compounds with chromophores. nih.govmdpi.com The conjugated double bond systems in some fatty acids and their metabolites allow for detection at specific wavelengths. nih.gov

HPLC-MS/MS Method Summary:

| Step | Detail | Purpose |

| Sample Prep | Solid-phase extraction (SPE) or liquid-liquid extraction. | Isolate lipids and remove interfering substances. |

| Chromatography | Reverse-phase C18 column with a water/acetonitrile/formic acid gradient. | Separate this compound from other lipids. |

| Ionization | Electrospray Ionization (ESI) in negative mode. | Generate deprotonated molecular ions [M-H]⁻. |

| Detection | Tandem Mass Spectrometry (MS/MS) using MRM. | Highly selective and sensitive quantification. |

Thin-Layer Chromatography (TLC) serves as a valuable analytical and preparative tool in lipid research. acs.org It is often used for the separation and purification of fatty acids and their metabolites. acs.org In the context of biosynthetic pathway tracing, TLC can be employed to separate radiolabeled substrates and products. For instance, if a radiolabeled precursor is incubated with a biological system, TLC can be used to separate the unmetabolized precursor from newly synthesized metabolites like this compound.

The separated compounds on the TLC plate can be visualized using various methods, such as UV light for compounds with UV absorbance, or by staining with reagents like phosphomolybdic acid or potassium permanganate (B83412) followed by heating. acs.org For radioactive compounds, autoradiography can be used to detect the positions of the radiolabeled species. This allows researchers to track the conversion of one molecule to another, providing insights into the enzymatic steps of a metabolic pathway.

Spectroscopic Characterization for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of a molecule. nih.gov For fatty acids, ¹H-NMR and ¹³C-NMR are particularly useful for determining the position and configuration (cis or trans) of double bonds, which is critical for distinguishing between isomers. nih.gov

¹H-NMR: The chemical shifts and coupling constants of the protons attached to the double-bonded carbons (olefinic protons) and the adjacent methylene (B1212753) protons provide information about the geometry and location of the double bonds.

¹³C-NMR: The chemical shifts of the carbons in the fatty acid chain, especially the sp²-hybridized carbons of the double bonds, are highly indicative of their position within the molecule.

The combination of these NMR techniques was used in the characterization of synthetically prepared this compound, confirming its structure. nih.gov NMR is a powerful tool for providing unambiguous structural confirmation of fatty acid isomers. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups:

Carboxylic Acid Group (-COOH): This is characterized by a broad O-H stretching band and a strong C=O (carbonyl) stretching band.

Alkene C=C Double Bonds: The C=C stretching vibrations and the C-H stretching and bending vibrations associated with the double bonds provide evidence for the degree of unsaturation. The position of the C-H bending vibration can also give clues about the stereochemistry (cis/trans) of the double bonds.

IR spectroscopy was utilized alongside other techniques for the spectral characterization of synthesized this compound. nih.gov When combined with chemometrics, IR spectroscopy can also serve as a rapid screening tool for the fatty acid composition of oils. epa.gov

Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound, also known as Mead acid. nih.gov When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides detailed information on the molecule's mass and structural features through controlled fragmentation. nih.govembrapa.br The structural elucidation of fatty acids like this compound relies on interpreting the fragmentation patterns generated by techniques such as electron ionization (EI) or collision-induced dissociation (CID). libretexts.orgmdpi.com

In electron ionization, the fatty acid methyl ester (FAME) of this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pattern for long-chain fatty acids includes a series of peaks separated by 14 mass units, which corresponds to the sequential loss of methylene (-CH₂) groups from the alkyl chain. libretexts.org Other significant fragments arise from cleavage at specific bonds. For carboxylic acids, prominent peaks can result from the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org

Table 1: Common Mass Spectrometry Fragments for Fatty Acid Methyl Esters (FAMEs)

| Fragment Ion | Description | Significance for this compound Analysis |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the FAME derivative. |

| [M-31]⁺ or [M-OCH₃]⁺ | Loss of a methoxy (B1213986) group | A common fragment for FAMEs, indicating the ester functional group. |

| [M-45]⁺ or [M-COOH]⁺ | Loss of the carboxyl group | A characteristic fragment for carboxylic acids. libretexts.org |

| [CnH2n+1]⁺ | Alkyl fragments | A series of ions separated by 14 Da, representing the hydrocarbon chain. libretexts.org |

Isotopic Labeling Approaches for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and elucidate its biosynthetic and catabolic pathways. nih.gov This approach involves introducing atoms with a higher atomic mass (stable isotopes) into the molecule, which can then be tracked as it is metabolized within a biological system. nih.gov Commonly used stable isotopes in lipid metabolism studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). nih.gov

For instance, deuterium-labeled this compound can be administered to cell cultures or in vivo models to follow its incorporation into more complex lipids, its conversion to various metabolites, or its rate of breakdown. nih.gov By using mass spectrometry to detect the mass shift caused by the isotope, researchers can quantify the rate of appearance of labeled products over time. This provides direct evidence of metabolic fluxes and pathway activities. nih.gov

One common application is the use of deuterated water (²H₂O) to measure de novo lipogenesis, the process by which fatty acids are synthesized from non-lipid precursors. nih.gov The deuterium atoms from ²H₂O are incorporated into the newly synthesized fatty acids, including this compound under conditions of essential fatty acid deficiency. nih.govhealthmatters.io The extent of deuterium enrichment in this compound can be quantified by MS, providing a measure of its synthesis rate. Similarly, ¹³C-labeled precursors, such as ¹³C-oleic acid, can be used to trace the conversion of oleic acid into this compound. nih.gov

These tracer studies are crucial for understanding how the metabolism of this compound is regulated and how it is altered in various physiological and pathological states. nih.gov

Optimized Sample Preparation and Lipid Extraction Protocols for Biological Matrices (e.g., Folch Method)

The accurate analysis of this compound from biological samples such as tissues, plasma, or cells begins with efficient and reproducible lipid extraction. nih.gov The choice of extraction method is critical as it must effectively separate lipids from other cellular components like proteins and carbohydrates while minimizing degradation and contamination. hawaii.edu

The Folch method, developed in 1957, is a widely recognized and extensively used protocol for total lipid extraction from a variety of biological samples. nih.govmdpi.com This method utilizes a biphasic solvent system of chloroform (B151607) and methanol. hawaii.edu The procedure involves homogenizing the sample in a chloroform:methanol mixture (typically 2:1, v/v). hawaii.edumdpi.com This monophasic mixture disrupts cell membranes and solubilizes lipids. nih.gov Subsequently, the addition of water or a salt solution induces phase separation, resulting in an upper aqueous phase containing non-lipid components and a lower organic phase containing the lipids, including this compound. researchgate.netnih.gov The lipid-containing organic phase is then collected for further analysis. mdpi.com

While the Folch method is considered a gold standard, several modifications and alternative protocols have been developed to improve efficiency, reduce the use of hazardous solvents, and adapt to high-throughput analyses. nih.govnih.gov The Bligh and Dyer method is a modification that uses a lower volume of solvent and is particularly suitable for samples with high water content. hawaii.edunih.gov Other methods may use different solvent combinations, such as dichloromethane/methanol or isopropanol-based systems, which can offer advantages in terms of recovery for specific lipid classes. nih.govarvojournals.org Solid-phase extraction (SPE) is another technique often employed for the selective isolation and purification of eicosanoids and other fatty acids from complex lipid extracts. lipidmaps.org

Table 2: Comparison of Common Lipid Extraction Methods

| Method | Solvent System | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Folch Method | Chloroform:Methanol (2:1) | High lipid recovery for a broad range of lipids; well-established protocol. nih.gov | Use of toxic chlorinated solvent; can be time-consuming. hawaii.edu |

| Bligh & Dyer Method | Chloroform:Methanol:Water (1:2:0.8) | Reduced solvent volume compared to Folch; good for samples with high water content. hawaii.edu | Still uses chloroform; may have lower recovery for some non-polar lipids. |

| Isopropanol-Based Extraction | Isopropanol | Less toxic than chloroform; simpler single-step procedure. arvojournals.org | May have different selectivity, favoring more polar lipids. arvojournals.org |

| Dichloromethane/Methanol | Dichloromethane:Methanol | Efficient for high-throughput applications; good recovery. nih.gov | Uses a chlorinated solvent. |

Advanced Lipidomics Approaches for Comprehensive Profiling of this compound and its Metabolites

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. researchgate.net Advanced lipidomics approaches, primarily based on high-resolution mass spectrometry coupled with sophisticated separation techniques, are essential for the detailed profiling of this compound and its extensive network of metabolites. nih.govnih.gov

These approaches typically involve ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). nih.gov This setup allows for the separation of complex lipid mixtures and the accurate mass measurement of individual lipid species, enabling their identification and quantification. Untargeted lipidomics aims to detect and identify as many lipids as possible in a sample to discover novel biomarkers or metabolic pathways. mdpi.com In contrast, targeted lipidomics focuses on the precise quantification of a predefined set of lipids, such as this compound and its known enzymatic products. nih.gov

This compound can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of signaling molecules analogous to those derived from arachidonic acid. nih.gov A comprehensive lipidomics analysis can simultaneously measure the levels of this compound and its various oxygenated metabolites, providing a detailed snapshot of its metabolic activity. nih.govnih.gov This is crucial for understanding its role in physiological processes and in diseases where its levels are altered. researchgate.netnih.gov The data generated from lipidomics studies can reveal significant alterations in lipid profiles associated with specific conditions, offering insights into the molecular mechanisms of disease and potential diagnostic biomarkers. mdpi.com

Research Models and Experimental Systems Employing Eicosa 5,11,14 Trienoic Acid

In Vitro Cellular Models for Mechanistic Studies

In vitro models are instrumental in dissecting the molecular mechanisms involving eicosa-5,11,14-trienoic acid at a cellular level. These systems allow for controlled experiments to study enzymatic activities and cellular responses.

Primary cell cultures and established cell lines have been utilized to investigate the effects of eicosanoids and their precursors. For instance, studies have explored the metabolism of related polyunsaturated fatty acids in various cell types, providing insights into the potential roles of this compound.

In the context of cancer research, cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and A-427 (lung cancer) have been used to study the synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) from its precursor 5-HETE. nih.gov This research indicates the presence of 5-hydroxyeicosanoid dehydrogenase (5-HEDH) activity in these cancer cells, enabling them to produce 5-oxo-ETE, a potent chemoattractant for myeloid cells that may promote tumor cell survival. nih.govnih.gov

Furthermore, the interplay between cancer cells and immune cells like macrophages is a critical area of investigation. Studies using triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436, have examined how fatty acid derivatives can influence the tumor microenvironment. For example, docosahexaenoyl ethanolamide (DHEA), a derivative of the omega-3 fatty acid DHA, has been shown to reduce the viability, migration, and invasion of TNBC cells. mdpi.com In co-culture systems, TNBC cells treated with DHEA exhibited a reduced capacity to recruit human THP-1 monocyte-derived macrophages, suggesting an immunomodulatory role for fatty acid derivatives. mdpi.com This effect was linked to a decrease in the secretion of C-C motif chemokine ligand 5 (CCL5) by the cancer cells. mdpi.com

The table below summarizes the cell lines used in relevant studies and the key findings.

| Cell Line | Cell Type | Key Findings |

| PC3 | Prostate Cancer | Capable of synthesizing 5-oxo-ETE from 5-HETE. nih.gov |

| MCF7 | Breast Cancer | Demonstrates 5-HEDH activity for 5-oxo-ETE synthesis. nih.gov |

| A-427 | Lung Cancer | Exhibits the ability to produce 5-oxo-ETE. nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | DHEA reduces cell viability, migration, and invasion, and lowers CCL5 secretion, affecting macrophage recruitment. mdpi.com |

| MDA-MB-436 | Triple-Negative Breast Cancer | DHEA shows similar anti-tumor effects as in MDA-MB-231 cells. mdpi.com |

| THP-1 | Human Monocytes | Recruitment by TNBC cells is suppressed by DHEA treatment of the cancer cells. mdpi.com |

Microsomal preparations, which are rich in enzymes involved in fatty acid metabolism, are crucial for studying the enzymatic reactions that produce and modify eicosanoids. The conversion of eicosa-11,14-dienoic acid to this compound has been investigated using rat liver microsomes. nih.gov These in vitro assays have demonstrated the activity of desaturase enzymes in the liver that are responsible for introducing a double bond at the delta-5 position of the fatty acid chain. nih.gov

Similarly, studies with testicular microsomes have provided evidence for the metabolism of eicosa-11,14-dienoic acid to both eicosa-8,11,14-trienoic acid and this compound. nih.gov This suggests the presence of both delta-8 and delta-5 desaturase activities in testicular tissue. nih.gov Furthermore, research on rat liver microsomes has shown that the delta-5 desaturation of eicosa-8,11,14-trienoic acid to arachidonic acid is activated by a cytosolic fraction. nih.gov

In Vivo Animal Models for Investigating Metabolic Pathways and Cellular Responses

Animal models are indispensable for understanding the metabolism of this compound in a whole-organism context and for studying its physiological and pathophysiological roles.

Genetically modified rodent models, such as fatty acid desaturase 2 (FADS2) knockout mice, have been pivotal in elucidating the roles of specific enzymes in polyunsaturated fatty acid metabolism. exlibrisgroup.comnih.gov The FADS2 gene encodes for the delta-6 desaturase enzyme, which is a key player in the synthesis of long-chain polyunsaturated fatty acids. exlibrisgroup.comnih.gov Studies using FADS2 knockout mice have helped to differentiate the metabolic effects of precursor fatty acids from their elongated and desaturated products. exlibrisgroup.comnih.gov For example, research in these mice has shown that the prevention of hepatic steatosis by alpha-linolenic acid (ALA) is dependent on the activity of delta-6 desaturase to produce eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). exlibrisgroup.comnih.gov

In vivo studies have focused on the metabolism of eicosanoids in specific organs and tissues. The liver is a primary site for fatty acid metabolism, and studies in rats have demonstrated the conversion of eicosa-11,14-dienoic acid to this compound within this organ. nih.gov

The testes are another organ where active fatty acid metabolism occurs. In vivo and in vitro studies in rats have shown that intratesticular injection of [1-14C]eicosa-11,14-dienoic acid leads to the formation of both eicosa-8,11,14-trienoic acid and this compound. nih.gov This indicates the presence of active desaturase pathways within the testes. nih.gov

The adrenal glands, along with the testes, are steroidogenic tissues with unique fatty acid profiles. nih.gov Comparative studies have revealed differences in the fatty acid composition of mitochondrial membranes between the adrenal glands and testes of rats, which may influence metabolic processes in these organs. nih.gov

The following table summarizes the key findings from in vivo studies on organ-specific metabolism.

| Organ/Tissue | Animal Model | Key Findings |

| Liver | Rat | Conversion of eicosa-11,14-dienoic acid to this compound. nih.gov |

| Testes | Rat | Metabolism of eicosa-11,14-dienoic acid to both eicosa-8,11,14-trienoic acid and this compound. nih.gov |

| Adrenal Gland | Rat | Distinct fatty acid composition in mitochondrial membranes compared to testes. nih.gov |

Development and Application of Synthetic Analogues and Bioisosteres of this compound for Research Probes

The development of synthetic analogues and bioisosteres of eicosanoids is crucial for creating stable and specific research tools. These synthetic compounds can overcome the chemical and metabolic instability of their natural counterparts, making them valuable for in vitro and in vivo pharmacological studies. nih.gov

For example, analogues of 14,15-epoxyeicosa-5,8,11-trienoic acid (14,15-EET) have been synthesized to serve as more stable mimics. nih.gov These surrogates, which incorporate bioisosteres of the epoxide functional group, have been instrumental as in vitro pharmacological tools. nih.gov More recent developments have focused on modifying the carboxylate group to create a new generation of EET mimics with enhanced vasorelaxant properties and varying inhibitory effects on soluble epoxide hydrolase (sEH). nih.gov

Radiolabeling is another important strategy for creating research probes. The synthesis of [14C]-labelled eicosa-5,8,11-triynoic acid, an acetylenic analogue of arachidonic acid, has been described. researchgate.net Such radiolabeled compounds are invaluable for tracing the metabolic fate and distribution of the fatty acid in biological systems. General synthetic procedures have also been established for creating 2-trans and dl-3-hydroxy polyenoic acids, further expanding the library of available research probes. nih.gov

Future Directions in Investigating this compound in Model Systems

The exploration of this compound's biological roles is an evolving field, with future research poised to build upon foundational studies. The trajectory of this research will likely involve the integration of advanced analytical techniques, the development of more sophisticated model systems, and a deeper dive into the compound's metabolic and signaling pathways. These future directions aim to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications.

A significant area of future investigation will be the use of multi-omics approaches to understand the global effects of this compound on cellular function. This includes lipidomics to map its metabolic fate and interaction with other lipid species, proteomics to identify protein targets and downstream signaling cascades, and transcriptomics to understand its influence on gene expression. Such integrated analyses will provide a holistic view of the compound's biological impact.

The development of more physiologically relevant model systems is also a critical future direction. While traditional cell culture and animal models have been invaluable, there is a growing need for models that more accurately mimic human physiology. This includes the use of three-dimensional (3D) organoids and organ-on-a-chip platforms, which can provide a more nuanced understanding of how this compound functions in a tissue-specific context. nih.gov Furthermore, the use of genetically amenable organisms like zebrafish and C. elegans could facilitate high-throughput screening and genetic dissection of pathways influenced by this fatty acid. nih.gov

Computational modeling and systems biology will also play an increasingly important role in guiding experimental research. nih.govcellml.orgpsecommunity.orgresearchgate.netresearchgate.net By developing kinetic models of eicosanoid metabolism, researchers can simulate the effects of this compound on various pathways and generate testable hypotheses. nih.govcellml.orgpsecommunity.orgresearchgate.netresearchgate.net These in silico approaches can help to prioritize experiments and accelerate the discovery of novel biological functions.

A deeper understanding of the enzymatic pathways that metabolize this compound is another key area for future research. While it is known to be a substrate for cyclooxygenase, its interactions with other lipoxygenases and cytochrome P450 enzymes are less clear. nih.gov Future studies will likely focus on identifying the specific enzymes involved in its metabolism and characterizing the biological activities of its various metabolites.

Finally, future research will continue to explore the therapeutic potential of this compound and its derivatives in a range of diseases. This includes its potential role in inflammatory conditions, cancer, and metabolic disorders. elsevier.esmdpi.comnih.gov The development of chemically stable analogs of this compound could also be a promising avenue for translating basic research findings into clinical applications. acs.orgnih.gov

Potential Future Research Areas for this compound

| Research Area | Key Questions to Address | Potential Model Systems |

| Metabolic Fate and Lipidomics | What are the major metabolic products of this compound in different cell types and tissues? How does it influence the broader lipidome? | Mass spectrometry-based lipidomics in primary cells, animal models, and human samples. |

| Signaling Pathways | Which receptors and signaling pathways are activated or modulated by this compound and its metabolites? | Receptor binding assays, second messenger analysis, and phosphoproteomics in engineered cell lines. |

| Advanced In Vitro Models | What are the cell-type-specific effects of this compound in a more physiologically relevant context? | 3D organoids (e.g., intestinal, lung), organ-on-a-chip systems co-culturing multiple cell types. nih.gov |

| In Vivo Disease Models | What is the therapeutic potential of this compound in models of chronic inflammation, cancer, and metabolic disease? | Genetically modified mouse models, disease-specific animal models (e.g., collagen-induced arthritis). |

| Computational Modeling | Can we predict the flux of this compound through different metabolic pathways and its impact on cellular networks? | Kinetic modeling of eicosanoid metabolism, molecular docking studies with enzymes and receptors. nih.govcellml.orgpsecommunity.orgresearchgate.netresearchgate.net |

| Development of Analogs | Can we synthesize more stable and potent analogs of this compound for therapeutic use? | Medicinal chemistry approaches to synthesize and screen novel derivatives. acs.orgnih.gov |

Q & A

Q. How can the structural identity of eicosa-5,11,14-trienoic acid be confirmed in experimental samples?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy can resolve double-bond geometry (e.g., cis or trans) via coupling constants and nuclear Overhauser effects (NOEs). For example, the (5Z,11Z,14Z)-configuration is confirmed by characteristic chemical shifts and splitting patterns in - and -NMR spectra . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/vis detection can further validate retention times and fragmentation patterns against authenticated standards. Lipid extraction protocols, such as the Folch method, are critical for isolating the compound from biological matrices .

Q. What is the biosynthetic pathway of this compound in mammalian systems?

Methodological Answer: this compound is synthesized via desaturation and elongation of precursor fatty acids. In rats, 5-desaturase converts eicosa-11,14-dienoic acid to this compound, as demonstrated by isotopic labeling studies . However, conflicting evidence suggests that 8-desaturase may also contribute under specific conditions, necessitating gene knockout models (e.g., fads2 mice) to clarify enzymatic specificity . Researchers should employ radiolabeled substrates (e.g., -linoleic acid) and enzyme inhibition assays to trace metabolic flux in vitro.

Q. What analytical methods are recommended for quantifying this compound in cellular phospholipids?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying low-abundance polyunsaturated fatty acids (PUFAs) in lipid extracts. Reverse-phase columns (e.g., C18) paired with electrospray ionization (ESI) in negative ion mode enhance sensitivity. Internal standards, such as deuterated this compound, correct for matrix effects. For cellular localization studies, fluorescence labeling via click chemistry (e.g., azide-alkyne cycloaddition) can track incorporation into phospholipid subclasses .

Advanced Research Questions

Q. How does this compound modulate inflammatory signaling pathways in macrophages?

Methodological Answer: Incorporation of this compound into membrane phospholipids suppresses pro-inflammatory mediators (e.g., TNF-α, IL-6) by inhibiting NF-κB and MAPK pathways. Experimental designs should include:

Q. How can conflicting data on Δ\DeltaΔ5- vs. Δ\DeltaΔ8-desaturase roles in this compound biosynthesis be resolved?

Methodological Answer: Discrepancies arise from tissue-specific enzyme expression and substrate competition. To resolve this:

Q. What experimental models are suitable for studying this compound-derived endocannabinoids?

Methodological Answer: The fads2 murine model lacks endogenous 5-desaturase activity, making it ideal for studying exogenous this compound metabolism. Key steps include:

Q. How does this compound influence synaptic plasticity and long-term potentiation (LTP)?

Methodological Answer: this compound modulates LTP by interacting with calcium-independent phospholipase A2 (iPLA2). Experimental approaches include:

- Electrophysiological recordings in hippocampal slices treated with iPLA2 inhibitors (e.g., bromoenol lactone).

- Rescue experiments with exogenous this compound to restore LTP in inhibitor-treated tissue.

- Lipidomic analysis to correlate PUFA levels with synaptic protein expression (e.g., PSD-95) .

Data Contradiction Analysis

Q. Why do studies report divergent effects of this compound on arachidonic acid metabolism?

Methodological Answer: Discrepancies stem from experimental systems (e.g., human platelets vs. murine macrophages) and inhibitor specificity. For example, icosa-5,11,14-triynoic acid (a non-metabolizable analog) competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) in platelets, altering arachidonic acid flux . Researchers should:

- Compare isomer-specific effects using structurally defined analogs.

- Validate inhibitor selectivity via enzyme activity assays (e.g., COX-1/2 inhibition profiles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.